![molecular formula C14H18N2O B2871508 1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one CAS No. 101069-64-1](/img/structure/B2871508.png)
1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one
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Description
1H-spiro[cycloheptane-1,2'-quinazolin]-4(3H)-one (abbreviated to S-CQ) is a synthetic organic compound with a wide range of potential applications in the fields of pharmaceuticals, materials science, and biotechnology. S-CQ has been studied extensively due to its interesting properties, including its ability to form strong hydrogen bonds, its ability to interact with a wide range of substrates, and its ability to form stable complexes with other compounds. S-CQ has been found to have a wide range of potential applications, from drug design to materials science.
Scientific Research Applications
Organic Synthesis Building Block
Spiro compounds like 1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one serve as key construction blocks in organic synthesis. They are used to produce a variety of complex molecular architectures due to their unique conformational features, structural complexity, and rigidity .
Drug Discovery
The structural uniqueness of spiro compounds makes them attractive candidates in drug discovery. Their rigid frameworks often result in more selective binding to biological targets, which can lead to the development of new drug candidates .
Biological Activity
Some synthesized spiro-heterocyclic compounds exhibit interesting biological activities. This includes potential therapeutic effects such as anti-inflammatory, antimicrobial, and anticancer properties .
Chemical Reactions
Spiro compounds are involved in a wide range of chemical reactions, including multicomponent reactions. These reactions often use readily available starting materials to produce spiro-heterocyclic frameworks with potential applications in medicinal chemistry .
properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cycloheptane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-11-7-3-4-8-12(11)15-14(16-13)9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXADIMWHZWCHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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